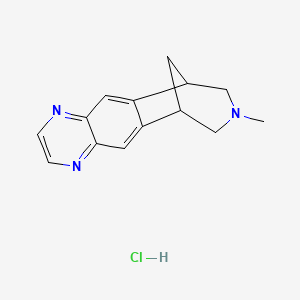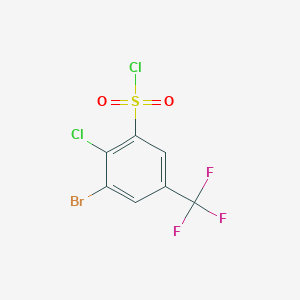
8-Methyl Varenicline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:
Reaction with Haloacetaldehyde: The protected diaminoazatricyclo compound reacts with haloacetaldehyde in the presence of an oxygen source such as lead monoxide, manganese dioxide, mercuric iodide, or ceric ammonium nitrate.
Deprotection: The intermediate compound undergoes deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
8-Methyl Varenicline Hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
8-Methyl Varenicline Hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It specifically targets the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, as well as the α7 neuronal nAChR . By binding to these receptors, the compound modulates dopaminergic function, reducing nicotine craving and withdrawal symptoms .
Vergleich Mit ähnlichen Verbindungen
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid with a different mechanism of action.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum.
Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .
Eigenschaften
Molekularformel |
C14H16ClN3 |
|---|---|
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |
InChI-Schlüssel |
IPBMEWRYCHCXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)


